(Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
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Overview
Description
(Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a morpholinoethyl group, and a chlorophenyl group, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the thiazole intermediate.
Attachment of the Morpholinoethyl Group: This step involves the alkylation of the thiazole derivative with a morpholine-containing reagent, typically under basic conditions.
Final Condensation: The final step is the condensation of the intermediate with 2,4-dimethylaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in the corresponding amines or reduced thiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-(4-chlorophenyl)-3-(2-piperidinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
- (Z)-N-(4-(4-chlorophenyl)-3-(2-pyrrolidinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
Uniqueness
Compared to similar compounds, (Z)-N-(4-(4-chlorophenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide is unique due to the presence of the morpholinoethyl group. This group can enhance the compound’s solubility, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3OS.BrH/c1-17-3-8-21(18(2)15-17)25-23-27(10-9-26-11-13-28-14-12-26)22(16-29-23)19-4-6-20(24)7-5-19;/h3-8,15-16H,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSVTBZVMMZSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCN4CCOCC4)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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